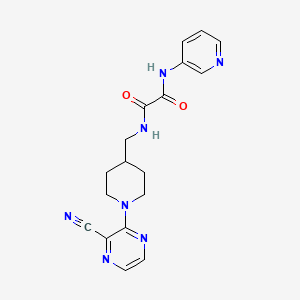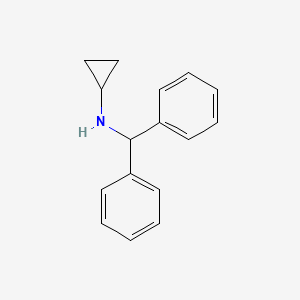
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide, also known as Compound A, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. The compound was first synthesized in 2014 and has since been the subject of numerous scientific studies, exploring its mechanism of action, physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide A is not fully understood, but studies have shown that it targets a specific protein, known as Hsp90, which is involved in the regulation of various cellular processes. By inhibiting Hsp90, this compound A can induce apoptosis in cancer cells, while sparing normal cells. The exact mechanism by which this compound A interacts with Hsp90 is still being studied, but it is believed to involve a specific binding site on the protein.
Biochemical and Physiological Effects:
Studies have shown that this compound A has a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of Hsp90 activity, and the modulation of various signaling pathways. The compound has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide A for lab experiments is its specificity for Hsp90, which allows for targeted inhibition of the protein. This can be useful for studying the role of Hsp90 in various cellular processes, as well as for developing new anti-cancer drugs. However, one limitation of this compound A is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide A, including further studies on its mechanism of action, optimization of the synthesis method, and exploration of its potential applications in various fields. Some specific areas of research could include:
- Development of new anti-cancer drugs based on the structure of this compound A
- Exploration of the potential use of this compound A in the treatment of other diseases, such as inflammatory disorders
- Investigation of the potential use of this compound A in combination with other drugs for enhanced therapeutic effects
- Development of new methods for improving the solubility and bioavailability of this compound A for use in experimental settings.
Métodos De Síntesis
The synthesis of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide A involves a multi-step process, starting with the reaction of 3-cyanopyrazine with piperidine to form the intermediate compound. This is then reacted with pyridine-3-carboxylic acid to form the final product, this compound. The synthesis method has been optimized and improved over time, resulting in higher yields and purity of the final product.
Aplicaciones Científicas De Investigación
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide A has been the subject of numerous scientific studies, exploring its potential applications in various fields. One of the main areas of research has been in the field of cancer treatment, where the compound has shown promising results as a potential anti-cancer agent. Studies have shown that this compound A can induce apoptosis (cell death) in cancer cells, while sparing normal cells, making it a potentially safer and more effective treatment option than traditional chemotherapy drugs.
Propiedades
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c19-10-15-16(22-7-6-21-15)25-8-3-13(4-9-25)11-23-17(26)18(27)24-14-2-1-5-20-12-14/h1-2,5-7,12-13H,3-4,8-9,11H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIVRVIVELTPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2731074.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2731077.png)
![5-Oxaspiro[2.5]octane-2-carbaldehyde](/img/structure/B2731078.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2731079.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2731080.png)
![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2731081.png)

![2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2731083.png)
![3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2731085.png)
![1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2731087.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2731089.png)
![N-[3-(2-oxoazetidin-1-yl)phenyl]-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide](/img/structure/B2731093.png)
![2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2731095.png)
![3,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2731096.png)